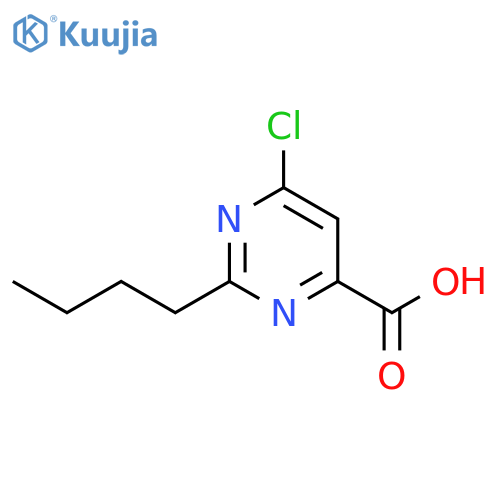Cas no 2138260-83-8 (4-Pyrimidinecarboxylic acid, 2-butyl-6-chloro-)

2138260-83-8 structure
商品名:4-Pyrimidinecarboxylic acid, 2-butyl-6-chloro-
CAS番号:2138260-83-8
MF:C9H11ClN2O2
メガワット:214.648841142654
CID:5280034
4-Pyrimidinecarboxylic acid, 2-butyl-6-chloro- 化学的及び物理的性質
名前と識別子
-
- 4-Pyrimidinecarboxylic acid, 2-butyl-6-chloro-
-
- インチ: 1S/C9H11ClN2O2/c1-2-3-4-8-11-6(9(13)14)5-7(10)12-8/h5H,2-4H2,1H3,(H,13,14)
- InChIKey: HBIXHLMAOZLBAP-UHFFFAOYSA-N
- ほほえんだ: C1(CCCC)=NC(Cl)=CC(C(O)=O)=N1
4-Pyrimidinecarboxylic acid, 2-butyl-6-chloro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-686739-0.05g |
2-butyl-6-chloropyrimidine-4-carboxylic acid |
2138260-83-8 | 0.05g |
$888.0 | 2023-03-10 | ||
| Enamine | EN300-686739-0.1g |
2-butyl-6-chloropyrimidine-4-carboxylic acid |
2138260-83-8 | 0.1g |
$930.0 | 2023-03-10 | ||
| Enamine | EN300-686739-5.0g |
2-butyl-6-chloropyrimidine-4-carboxylic acid |
2138260-83-8 | 5.0g |
$3065.0 | 2023-03-10 | ||
| Enamine | EN300-686739-0.25g |
2-butyl-6-chloropyrimidine-4-carboxylic acid |
2138260-83-8 | 0.25g |
$972.0 | 2023-03-10 | ||
| Enamine | EN300-686739-0.5g |
2-butyl-6-chloropyrimidine-4-carboxylic acid |
2138260-83-8 | 0.5g |
$1014.0 | 2023-03-10 | ||
| Enamine | EN300-686739-2.5g |
2-butyl-6-chloropyrimidine-4-carboxylic acid |
2138260-83-8 | 2.5g |
$2071.0 | 2023-03-10 | ||
| Enamine | EN300-686739-10.0g |
2-butyl-6-chloropyrimidine-4-carboxylic acid |
2138260-83-8 | 10.0g |
$4545.0 | 2023-03-10 | ||
| Enamine | EN300-686739-1.0g |
2-butyl-6-chloropyrimidine-4-carboxylic acid |
2138260-83-8 | 1g |
$0.0 | 2023-06-07 |
4-Pyrimidinecarboxylic acid, 2-butyl-6-chloro- 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
2138260-83-8 (4-Pyrimidinecarboxylic acid, 2-butyl-6-chloro-) 関連製品
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
